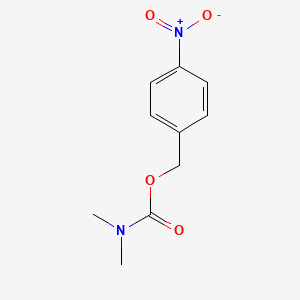
3'-(benzenesulfonyl)-1'-cyclohexyl-4',5'-dimethyl-1'H-1,2'-bipyrrole
Descripción general
Descripción
3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole is a complex organic compound that belongs to the class of bipyrroles. This compound is characterized by the presence of a benzenesulfonyl group, a cyclohexyl group, and two methyl groups attached to the bipyrrole core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through a condensation reaction between a pyrrole derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base such as triethylamine.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl groups can be introduced via a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of 3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced bipyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced bipyrrole derivatives.
Substitution: Sulfonamide or sulfonothiol derivatives.
Aplicaciones Científicas De Investigación
3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The cyclohexyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The bipyrrole core may interact with nucleic acids or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Cyclohexyl derivatives: Compounds containing the cyclohexyl group, such as cyclohexylamine, have similar structural features.
Bipyrrole derivatives: Compounds with a bipyrrole core, such as 2,2’-bipyrrole, share similar electronic properties.
Uniqueness
3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole is unique due to the combination of its structural features, including the benzenesulfonyl group, cyclohexyl group, and bipyrrole core. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-1-cyclohexyl-2,3-dimethyl-5-pyrrol-1-ylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-17-18(2)24(19-11-5-3-6-12-19)22(23-15-9-10-16-23)21(17)27(25,26)20-13-7-4-8-14-20/h4,7-10,13-16,19H,3,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREKWFFYHMYCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163500 | |
| Record name | 1′-Cyclohexyl-4′,5′-dimethyl-3′-(phenylsulfonyl)-1,2′-bi-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860648-58-4 | |
| Record name | 1′-Cyclohexyl-4′,5′-dimethyl-3′-(phenylsulfonyl)-1,2′-bi-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860648-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-Cyclohexyl-4′,5′-dimethyl-3′-(phenylsulfonyl)-1,2′-bi-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-7-bromo-4-chloro-1-ethyl-N-hydroxy-1H-imidazo[4,5-c]pyridine-2-carbimidoyl cyanide](/img/structure/B3038263.png)












